3-(2,5-dimethoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide
CAS No.:
Cat. No.: VC20217108
Molecular Formula: C13H16N2O4S2
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2O4S2 |
|---|---|
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 3-(2,5-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine |
| Standard InChI | InChI=1S/C13H16N2O4S2/c1-18-8-3-4-11(19-2)9(5-8)15-10-6-21(16,17)7-12(10)20-13(15)14/h3-5,10,12,14H,6-7H2,1-2H3 |
| Standard InChI Key | DUTTZIICIMZHOW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)N2C3CS(=O)(=O)CC3SC2=N |
Introduction
3-(2,5-dimethoxyphenyl)tetrahydrothieno[3,4-d] thiazol-2(3H)-imine 5,5-dioxide is a complex organic compound featuring a thieno[3,4-d]thiazole core with a 2,5-dimethoxyphenyl substituent. This structural arrangement contributes to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The compound's synthesis involves multiple steps, typically starting with the formation of the thiazole ring through cyclization reactions.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial activity against a broad spectrum of bacteria, including strains resistant to conventional antibiotics. This activity is attributed to its ability to interact with biological targets, potentially disrupting bacterial cell functions.
Synthesis and Preparation Methods
The synthesis of 3-(2,5-dimethoxyphenyl)tetrahydrothieno[3,4-d] thiazol-2(3H)-imine 5,5-dioxide involves several steps, typically starting with the preparation of the thieno[3,4-d]thiazole core. This can be achieved through cyclization reactions of appropriate precursors under controlled conditions.
Potential Applications
Given its biological activities, this compound could be explored for applications in medicine, particularly in the development of new antimicrobial agents. Additionally, its structural features make it a candidate for further pharmacological investigation.
Comparison with Similar Compounds
Similar compounds include other thieno[3,4-d]thiazole derivatives, which may exhibit different biological activities based on their substituents and structural modifications. For example, compounds with different aromatic substituents may have varying pharmacological profiles.
| Compound | Structural Features | Unique Attributes |
|---|---|---|
| 2-Amino-4-(3,4-dimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile | Contains dimethoxyphenyl group | Exhibits different biological activities |
| (E)-N-(3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide | Similar thiazole core | Focused on acetamide functionality |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume